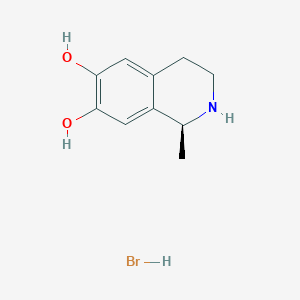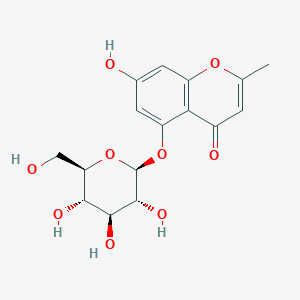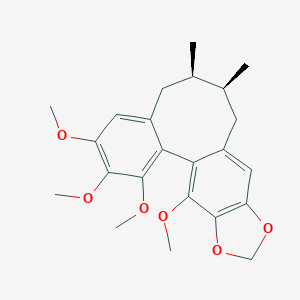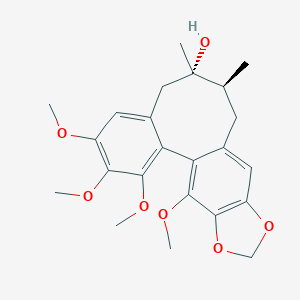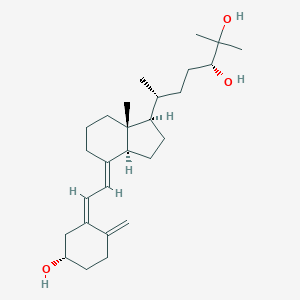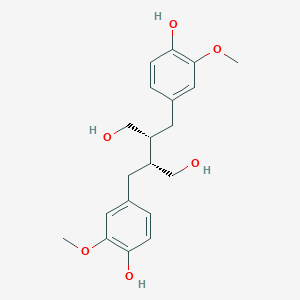
Sigmoidin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sigmoidin A is an active compound . It is a prenylated flavanone derivative of eriodictyol . It has reported moderate antioxidant, antimicrobial, and anti-inflammatory activity .
Molecular Structure Analysis
Sigmoidin A has a molecular formula of C25H28O6 . It is a tetrahydroxyflavanone that is (2S)-flavanone substituted by hydroxy groups at positions 5, 7, 3’ and 4’ and prenyl groups at positions 2’ and 5’ .
Chemical Reactions Analysis
Sigmoidin A has been shown to have inhibitory effects on pancreatic lipase, a major obesity target . It also has effects on α-glucosidase . The inhibitory effect of Sigmoidin A on pancreatic lipase was 30-times greater than that of eriodictyol .
Physical And Chemical Properties Analysis
Sigmoidin A has a molecular weight of 424.5 . It appears as a crystalline solid .
Aplicaciones Científicas De Investigación
Antioxidant and Cytotoxic Activity
Sigmoidin A, a prenylated flavanone derivative of eriodictyol, exhibits moderate antioxidant, antimicrobial, and anti-inflammatory activity. Comparative studies with eriodictyol reveal that Sigmoidin A causes concentration-dependent DNA damage in cancer cells, suggesting a prooxidative mechanism of cell death. This is linked to its ability to reduce Cu(II) to Cu(I), and the cytotoxicity is significantly attenuated by glutathione, indicating a prooxidative mechanism of cell death in cancer cells (Habtemariam & Dagne, 2010).
Anti-inflammatory Properties
Sigmoidin A has been studied for its ability to inhibit the stable free radical DPPH and arachidonic acid metabolism. In experiments involving inflammation in mouse models, it has shown potent scavenging of DPPH radicals and selective inhibition of 5-lipoxygenase, with no effect on cyclooxygenase-1 activity. These findings suggest that Sigmoidin A has significant anti-inflammatory and antioxidant properties, with potential applications in treating inflammation-related conditions (Njamen et al., 2004).
Antibacterial Potency
Research on Erythrina sigmoidea, from which Sigmoidin A is derived, has revealed the presence of various flavonoids with antibacterial potency. In vitro studies show that these compounds, including Sigmoidin A, exhibit significant antibacterial effects against pathogens like Staphylococcus aureus and Proteus vulgaris. This suggests potential applications of Sigmoidin A in antibacterial therapies (Kouam et al., 2007).
Application in Pharmacology
While specific to the Gompertz modeling rather than Sigmoidin A directly, studies have explored the application of Gompertz modeling in pharmacology, particularly in drug delivery and controlled release systems. This could potentially extend to applications involving Sigmoidin A, given its pharmacological properties (Choe & Woo, 2014).
Safety And Hazards
Propiedades
Número CAS |
87746-48-3 |
|---|---|
Nombre del producto |
Sigmoidin A |
Fórmula molecular |
C25H28O6 |
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
(2S)-2-[3,4-dihydroxy-2,5-bis(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H28O6/c1-13(2)5-7-15-9-18(17(8-6-14(3)4)25(30)24(15)29)21-12-20(28)23-19(27)10-16(26)11-22(23)31-21/h5-6,9-11,21,26-27,29-30H,7-8,12H2,1-4H3/t21-/m0/s1 |
Clave InChI |
BVHLNRAYBCPKOY-NRFANRHFSA-N |
SMILES isomérico |
CC(=CCC1=CC(=C(C(=C1O)O)CC=C(C)C)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)C |
SMILES |
CC(=CCC1=CC(=C(C(=C1O)O)CC=C(C)C)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C |
SMILES canónico |
CC(=CCC1=CC(=C(C(=C1O)O)CC=C(C)C)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C |
Otros números CAS |
87746-48-3 |
Sinónimos |
5,7,3′,4′-Tetrahydroxy-2′,5′-diprenylflavanone; (2S)-2-[3,4-Dihydroxy-2,5-bis(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



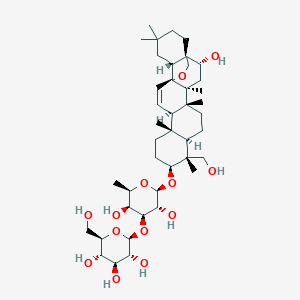
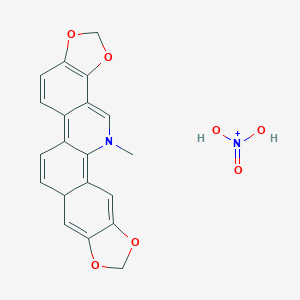
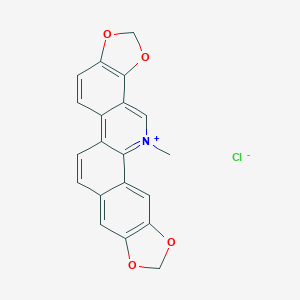
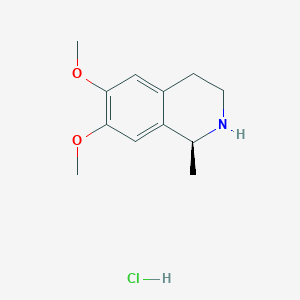
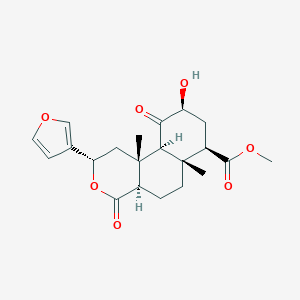
![2-Methyl-5-((1S,2S,4R)-2-methyl-3-methylenebicyclo[2.2.1]heptan-2-yl)pent-2-en-1-ol](/img/structure/B192323.png)
